2-cyclopropyl-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-sulfonamide
Description
Properties
IUPAC Name |
2-cyclopropyl-N,N-dimethyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2S/c1-13(2)18(16,17)14-5-6-15-10(8-14)7-11(12-15)9-3-4-9/h7,9H,3-6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCUNLYAEPLLWCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN2C(=CC(=N2)C3CC3)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a suitable precursor, such as a pyrazole derivative, with a sulfonamide reagent under controlled conditions. The reaction conditions often include the use of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent concentrations. Additionally, purification techniques, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonamide Group
The sulfonamide moiety (-SO₂NMe₂) undergoes nucleophilic substitution under basic conditions. This reaction enables functionalization at the sulfur center:
Key observations:
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Steric hindrance from the dimethylamino group limits reactivity unless strong bases or catalysts (e.g., Pd/Cu) are employed .
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Chiral centers (e.g., 6S configuration) remain intact during substitutions, critical for maintaining biological activity .
Palladium-Catalyzed Coupling Reactions
The pyrazolo-pyrazine core participates in cross-coupling reactions, particularly at positions 2 and 3:
Sonogashira Coupling
| Substrate | Conditions | Outcome | Source |
|---|---|---|---|
| 5-Ethynyl derivative | CuI, quinine-derived ligand, alkyl bromide | Enantioselective C–C bond formation (up to 98% ee) |
C–H Arylation
| Position | Catalyst System | Arylation Partner | Yield |
|---|---|---|---|
| C6 | Pd(OAc)₂, HFIP solvent | Aryl iodides | 40–65% |
| C2 | PdCl₂, Ag₂CO₃ | 4-Bromo-2-(trifluoromethyl)pyridine | 40% |
Mechanistic insights:
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HFIP solvent enhances Pd-mediated C–H activation by stabilizing intermediates via hydrogen bonding .
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Positional selectivity (C6 vs. C2) is temperature-dependent .
Cyclopropane Ring Functionalization
The cyclopropyl group undergoes ring-opening under oxidative or acidic conditions:
Reductive Amination and Acylation
The secondary amine in the dihydropyrazine ring participates in reductive amination:
Comparative Reactivity of Structural Analogs
The table below contrasts reactivity trends between the target compound and related structures:
Key Challenges and Solutions
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Steric Effects : Bulky dimethylsulfonamide group necessitates high-temperature conditions for substitutions (e.g., 100°C in HFIP) .
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Chiral Integrity : Asymmetric induction via chiral ligands preserves (6S)-configuration critical for bioactivity .
This compound’s multifaceted reactivity positions it as a privileged scaffold in antiviral and antimicrobial drug discovery, with ongoing research optimizing its synthetic accessibility and target selectivity.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a crucial intermediate in the synthesis of various organic compounds. Its unique structure allows for diverse functionalization, facilitating the creation of novel materials with tailored properties.
Biology
- Biological Activity : Research indicates that 2-cyclopropyl-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-sulfonamide exhibits promising biological activities. Studies have explored its antimicrobial, antiviral, and anticancer properties. For instance, derivatives of similar structures have shown significant inhibition against viruses such as HSV-1 and CBV4 .
Medicine
- Therapeutic Potential : The compound is being investigated for its potential as a therapeutic agent in treating various diseases. Notably, it has been linked to the modulation of metabotropic glutamate receptors (mGluR2 and mGluR3), which are implicated in neurological disorders . This modulation suggests possible applications in neuropharmacology.
Industrial Applications
- Catalysis and Material Development : In industrial settings, the compound may be employed as a catalyst in specific reactions or as a precursor for developing new materials with enhanced properties. Its sulfonamide functionality is particularly valuable in creating compounds with desired reactivity profiles .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-cyclopropyl-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-sulfonamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide
- 2-cyclopropyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-yl acetic acid
- 8H-pyrazolo[5’,1’:3,4]pyrazino[2,1-b]quinazolin-8-ones
Uniqueness
2-cyclopropyl-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-sulfonamide is unique due to the presence of the dimethylamino and sulfonamide groups, which confer specific chemical properties and biological activities. These functional groups can enhance the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable compound for various research applications.
Biological Activity
2-Cyclopropyl-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-sulfonamide is a complex organic compound belonging to the class of pyrazolopyrazines. Its unique structural features, including a cyclopropyl group and a sulfonamide moiety, suggest potential biological activities that warrant investigation. This article explores its biological activity, including enzyme inhibition, anticancer properties, and other pharmacological effects based on diverse research findings.
Chemical Structure and Properties
The compound can be represented by the following structure:
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C11H18N4O2S |
| Molecular Weight | 258.35 g/mol |
| InChI Key | InChI=1S/C11H18N4O2S/c1-13(2)18(16,17)14-5-6-15-10(8-14)7-11(12-15)9-3-4-9/h7,9H,3-6,8H2,1-2H3 |
The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. The sulfonamide group is known to act as a zinc binder, which is crucial for the inhibition of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes.
Enzyme Inhibition Studies
Recent studies have highlighted the compound's inhibitory effects on different isoforms of carbonic anhydrases:
- hCA I and hCA II : The compound demonstrated significant inhibitory activity against these cytosolic isoforms. Inhibition assays revealed that it outperformed some established inhibitors in terms of potency .
Anticancer Activity
The anticancer potential of pyrazolo[1,5-a]pyrazines has been well documented. Research indicates that derivatives of this compound exhibit:
- Cell Growth Inhibition : In vitro studies showed that the compound inhibited the proliferation of various cancer cell lines . For instance, it was effective against HT-29 and TK-10 cells.
Case Studies
A notable case study involved the evaluation of this compound in a model of prostate cancer. The compound was administered to mice bearing PTEN-deficient tumors. Results indicated a significant reduction in tumor size and modulation of key signaling pathways associated with cancer progression .
Summary of Biological Activities
The biological activities associated with this compound can be summarized as follows:
Q & A
Q. What synthetic methodologies are commonly employed to construct the pyrazolo[1,5-a]pyrazine core in this compound?
The pyrazolo[1,5-a]pyrazine scaffold is typically synthesized via cyclocondensation reactions. For example, tert-butyl-protected derivatives (e.g., tert-butyl 6-isopropyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate) are prepared by reacting substituted pyrazoles with tert-butoxycarbonyl (Boc) anhydride in dichloromethane (DCM) using DIPEA as a base. After Boc protection, bromination or functionalization at position 3 can be achieved with N-bromosuccinimide (NBS) . For sulfonamide introduction, a sulfonyl chloride reagent may react with a secondary amine intermediate under basic conditions. Purification often involves silica gel chromatography with gradients of ethyl acetate/heptane .
Q. How is structural confirmation of this compound achieved in synthetic workflows?
Key analytical techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions and stereochemistry. For example, diastereotopic protons in the 6,7-dihydro region appear as distinct multiplets .
- LC-MS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]⁺ ions) and purity.
- XRPD/TGA-DSC : Used to verify crystallinity and thermal stability, especially for salt forms .
Advanced Research Questions
Q. What strategies optimize the introduction of the cyclopropyl and sulfonamide groups while minimizing side reactions?
- Cyclopropyl functionalization : Cyclopropane-containing intermediates (e.g., cyclopropylmethyl piperazine derivatives) are often prepared via SN2 reactions using cyclopropylmethyl halides. Steric hindrance requires careful selection of bases (e.g., DIPEA over stronger bases) to avoid elimination .
- Sulfonamide formation : Reaction of a secondary amine intermediate with sulfonyl chlorides in anhydrous DCM or THF, using trimethylamine as a proton scavenger, minimizes hydrolysis. Excess sulfonyl chloride (1.2–1.5 eq.) ensures complete conversion .
Q. How do structural modifications at positions 2, 3, and 6 impact biological activity (e.g., enzyme inhibition)?
- Position 2 (sulfonamide) : Electron-withdrawing groups (e.g., dimethyl) enhance metabolic stability but may reduce solubility. Substitution with polar groups (e.g., hydroxyl) improves pharmacokinetics .
- Position 3 (cyclopropyl) : The cyclopropyl group enhances lipophilicity and CNS penetration, as seen in mGlu3 NAMs .
- Position 6 : Methyl or isopropyl substituents influence conformational flexibility. For example, (R)-6-methyl derivatives show improved binding affinity in cathepsin inhibitors .
Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values) be resolved across different assays?
- Assay conditions : Differences in buffer pH, ionic strength, or reducing agents (e.g., DTT in cysteine protease assays) can alter enzyme activity. Standardize protocols using reference inhibitors .
- Cellular vs. enzymatic assays : Membrane permeability and off-target effects (e.g., efflux pumps) may explain discrepancies. Use orthogonal assays (e.g., SPR, cellular thermal shift) to validate target engagement .
Q. What computational tools are effective for predicting the blood-brain barrier (BBB) permeability of this compound?
- In silico models : Tools like SwissADME or MOE calculate physicochemical descriptors (e.g., logP, polar surface area). A logP ~2–3 and PSA <90 Ų are favorable for CNS penetration .
- Molecular dynamics simulations : Assess interactions with BBB transporters (e.g., P-gp). Docking studies using homology models of mGlu3 receptors can guide SAR .
Data Contradiction Analysis
Q. How to address inconsistencies in reported synthetic yields for similar dihydropyrazolo[1,5-a]pyrazine derivatives?
- Reaction scalability : Small-scale reactions (e.g., <1 mmol) often report higher yields due to efficient mixing. At larger scales, optimize dropwise addition of reagents and temperature control .
- Purification challenges : Hydrophobic intermediates (e.g., tert-butyl derivatives) may co-elute with impurities. Use mixed-mode chromatography (C18/ion-exchange) or recrystallization from EtOAc/heptane .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
